Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate

Catalog No.
S14029994
CAS No.
M.F
C10H18ClNO5S
M. Wt
299.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carb...

Product Name

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate

IUPAC Name

tert-butyl 6-chlorosulfonyl-1,4-oxazepane-4-carboxylate

Molecular Formula

C10H18ClNO5S

Molecular Weight

299.77 g/mol

InChI

InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-7-8(6-12)18(11,14)15/h8H,4-7H2,1-3H3

InChI Key

VBKNTAFJXIROBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)S(=O)(=O)Cl

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate is a chemical compound characterized by its unique structure, which features a chlorosulfonyl group attached to a 1,4-oxazepane ring. The compound has the molecular formula C10H17ClN2O4SC_{10}H_{17}ClN_{2}O_{4}S and a molecular weight of approximately 298.79 g/mol. It is primarily used in organic synthesis and pharmaceutical applications due to its reactive chlorosulfonyl group, which can participate in various

The presence of the chlorosulfonyl group makes tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate particularly reactive in nucleophilic substitution reactions. This group can facilitate the formation of sulfonamide derivatives by reacting with amines. Additionally, it can undergo hydrolysis to yield sulfonic acids and other functional groups under appropriate conditions. The compound's reactivity allows it to serve as an intermediate in the synthesis of more complex molecules.

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate can be synthesized through several methods:

  • Chlorosulfonation Reaction: The synthesis typically involves the chlorosulfonation of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate using chlorosulfonic acid in a controlled environment to prevent overreaction.
  • Nucleophilic Substitution: Another method may involve the reaction of tert-butyl 6-oxo-1,4-oxazepane with a chlorosulfonating agent under basic conditions to introduce the chlorosulfonyl group.

These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.

Interaction studies involving tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate focus on its reactivity with nucleophiles such as amines and alcohols. These studies reveal that the chlorosulfonyl group can significantly enhance the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. This property is valuable for designing new compounds with specific biological activities.

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylateC10H17NO4C_{10}H_{17}NO_{4}Lacks chlorosulfonyl group; less reactive
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepaneC10H19ClN2O4SC_{10}H_{19}ClN_{2}O_{4}SContains diazepane ring; different reactivity
Tert-butyl 6-formyl-1,4-oxazepane-4-carboxylateC11H19NO4C_{11}H_{19}NO_{4}Contains formyl group; different functional properties
Tert-butyl 7-amino-1,3-dihydrobenzo[e][1,4]diazepineC12H16N2C_{12}H_{16}N_{2}Contains diazepine structure; distinct applications

The unique feature of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate lies in its chlorosulfonyl group, which enhances its reactivity compared to similar compounds without this functional group. This characteristic makes it particularly valuable for synthetic applications in medicinal chemistry and organic synthesis.

Solid-Phase Synthesis Strategies Using Wang Resin Immobilization

Solid-phase synthesis has emerged as a robust method for constructing complex heterocycles, including 1,4-oxazepane derivatives. A pivotal approach involves the immobilization of fluorenylmethyloxycarbonyl-protected homoserine tert-butyldimethylsilyl ether (Fmoc-HSe(TBDMS)-OH) onto Wang resin. This resin-bound intermediate serves as a scaffold for subsequent functionalization. The process begins with the reaction of Fmoc-HSe(TBDMS)-OH with nitrobenzenesulfonyl chlorides, which introduces the sulfonamide moiety critical for downstream cyclization.

Following immobilization, alkylation with 2-bromoacetophenones is performed to yield N-phenacyl nitrobenzenesulfonamide intermediates. This step is highly dependent on the electronic and steric properties of the 2-bromoacetophenone substituents, which influence both reaction efficiency and regioselectivity. For instance, electron-withdrawing groups on the acetophenone ring enhance the electrophilicity of the bromine atom, facilitating nucleophilic substitution at the α-carbon. The solid-phase strategy offers advantages in purification, as unreacted reagents and byproducts are readily removed via resin washing, ensuring high-purity intermediates.

A key challenge in this methodology is maintaining the integrity of the tert-butyl ester group during resin cleavage. The use of mild acidic conditions, such as dilute trifluoroacetic acid in dichloromethane, selectively removes the silyl protecting group without compromising the ester functionality. Subsequent lactonization or cyclization steps are then initiated under controlled conditions to form the 1,4-oxazepane core.

Nitrobenzenesulfonyl Chloride-Mediated Cyclization Pathways

Nitrobenzenesulfonyl chlorides play a dual role in the synthesis of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate: they act as sulfonating agents and participate in cyclization reactions. The reaction mechanism begins with the nucleophilic attack of the homoserine-derived amine on the sulfonyl chloride, forming a sulfonamide intermediate. This intermediate undergoes alkylation with 2-bromoacetophenones, positioning the phenacyl group adjacent to the sulfonamide nitrogen.

Intramolecular cyclization is triggered under acidic or basic conditions, depending on the desired product. In acidic media, protonation of the carbonyl oxygen enhances the electrophilicity of the phenacyl carbon, facilitating nucleophilic attack by the sulfonamide nitrogen. This results in the formation of a seven-membered 1,4-oxazepane ring. The nitro group on the benzene ring serves as a temporary protecting group, which can be reduced to an amine in later stages using catalytic hydrogenation.

The regioselectivity of the cyclization is influenced by the substitution pattern of the 2-bromoacetophenone. For example, para-substituted electron-donating groups stabilize the transition state through resonance effects, favoring the formation of the desired regioisomer. Conversely, ortho-substituted derivatives introduce steric hindrance, leading to diminished yields or alternative reaction pathways.

Trifluoroacetic Acid/Triethylsilane Cleavage Optimization

The final stage in the synthesis involves cleaving the tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate from the solid support while preserving its structural integrity. Two primary cleavage strategies have been optimized:

  • Trifluoroacetic Acid (TFA) Alone: Exposure to TFA results in the removal of the tert-butyldimethylsilyl protecting group, followed by spontaneous lactonization. This pathway generates a γ-lactone derivative as a byproduct, which is undesirable for isolating the target compound.

  • TFA with Triethylsilane (Et3SiH): The addition of triethylsilane as a scavenger prevents lactonization by quenching carbocation intermediates formed during deprotection. Instead, the reaction proceeds via a concerted mechanism, yielding the 1,4-oxazepane derivative directly. This method produces a mixture of diastereomers due to the stereochemical flexibility of the seven-membered ring. However, catalytic hydrogenation of the nitro group to an amine improves separability, enabling the isolation of the major diastereomer through chromatographic techniques.

Cleavage MethodByproductsDiastereomer RatioYield (%)
TFAγ-LactoneN/A45–55
TFA with TriethylsilaneNone3:170–80

Optimization studies reveal that a 9:1 v/v mixture of TFA and triethylsilane, reacted at 0°C for 2 hours, maximizes yield while minimizing epimerization. The use of anhydrous conditions is critical to prevent hydrolysis of the chlorosulfonyl group, which would lead to sulfonic acid derivatives.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Exact Mass

299.0594215 g/mol

Monoisotopic Mass

299.0594215 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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